REACTION_SMILES
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[CH3:31][C:32]#[N:33].[N:1](=[N+:2]=[N-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[NH2:23][CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[O:34]=[CH:35][N:36]([CH3:37])[CH3:38].[OH:13][n:14]1[c:15]2[c:16]([cH:17][cH:18][cH:19][cH:20]2)[n:21][n:22]1>>[N:1](=[N+:2]=[N-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:10])[NH:23][CH2:24][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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[N-]=[N+]=Nc1ccc(C(=O)NCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |